[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride
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Overview
Description
The compound seems to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a part of many compounds known for their varied range of biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole pharmacophore is a well-recognized motif in drug discovery due to its versatility and presence in many biologically active compounds . This compound, with its triazole ring, could serve as a scaffold for developing new therapeutic agents. For instance, it can be used to synthesize derivatives of azidothymidine (AZT), which are combined with other pharmacophores to target HIV reverse transcriptase, an enzyme crucial in the life cycle of HIV .
Chemical Biology
In chemical biology, this compound can be utilized to study biological systems. The triazole moiety can act as a bioisostere, replacing other functional groups in biological molecules to modify their properties or stability without significantly altering their shape or size .
Materials Science
The triazole ring can contribute to the design of new materials with specific properties. Its incorporation into polymers or small molecules can lead to materials with novel optical, electronic, or mechanical characteristics suitable for various applications in materials science .
Cytotoxic Activity
This compound can be a precursor for synthesizing analogs with cytotoxic activity against various cancer cell lines. Such derivatives can be screened for their ability to induce apoptosis and inhibit tubulin polymerization, which is a promising approach in cancer therapy .
Molecular Docking Studies
The compound’s structure allows for computational studies, such as molecular docking, to predict its interaction with biological targets. This is essential in the rational design of drugs, where the compound can be computationally tested against a variety of disease-related targets to find potential new treatments .
Pharmacokinetic Profiling
Understanding the pharmacokinetic profile of a compound is crucial for drug development. This compound’s physico-chemical properties can be computed to assess its drug-likeness, which includes factors like solubility, permeability, and stability .
Future Directions
properties
IUPAC Name |
[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-2-6(4-9)13-7;;/h6-7H,2-4,9H2,1H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRLMSOMQOGRX-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)C2CCC(O2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=N1)[C@@H]2CC[C@@H](O2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride |
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